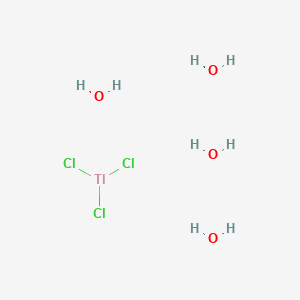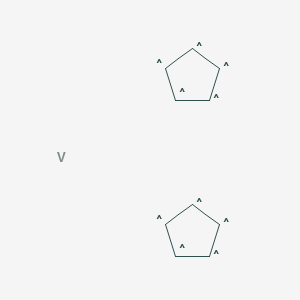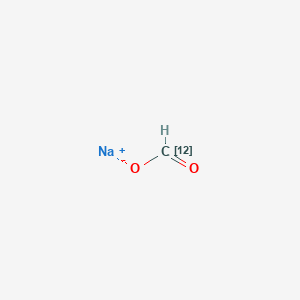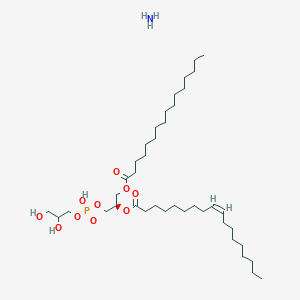![molecular formula C40H50O7Si2 B12060354 [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-1,4-bis[[tert-butil(difenil)silil]oxi]-2,5-dihidroxi-6-oxohexan-3-il] acetato es un compuesto orgánico complejo caracterizado por sus múltiples grupos funcionales y estereocentros. Este compuesto es notable por su uso en diversas aplicaciones sintéticas e industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(2R,3R,4R,5R)-1,4-bis[[tert-butil(difenil)silil]oxi]-2,5-dihidroxi-6-oxohexan-3-il] acetato típicamente implica múltiples pasos, incluyendo la protección y desprotección de grupos hidroxilo, la oxidación selectiva y la esterificación. Una ruta sintética común implica el uso de cloruro de tert-butil(difenil)silil para la protección de grupos hidroxilo, seguido de la oxidación selectiva del alcohol primario a una cetona. El paso final implica la esterificación del grupo hidroxilo con anhídrido acético en condiciones ácidas .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía en columna y la recristalización, también es común en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, para formar cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona nuevamente en grupos hidroxilo.
Sustitución: Los grupos hidroxilo protegidos con silil se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el clorocromato de piridinio (PCC) o la periodinana de Dess-Martin.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Las condiciones que involucran ácidos o bases fuertes pueden facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios intermediarios protegidos con silil, cetonas y ésteres, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Química
En química, [(2R,3R,4R,5R)-1,4-bis[[tert-butil(difenil)silil]oxi]-2,5-dihidroxi-6-oxohexan-3-il] acetato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas, lo que lo hace valioso en la síntesis orgánica.
Biología y medicina
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Su estabilidad y reactividad lo hacen adecuado para su uso en varios procesos de fabricación, incluida la producción de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de [(2R,3R,4R,5R)-1,4-bis[[tert-butil(difenil)silil]oxi]-2,5-dihidroxi-6-oxohexan-3-il] acetato involucra su capacidad de sufrir reacciones químicas selectivas. Los grupos silil proporcionan protección a los grupos hidroxilo, lo que permite reacciones selectivas en otros sitios. El grupo acetato se puede hidrolizar en condiciones ácidas o básicas, liberando los grupos hidroxilo activos para reacciones adicionales .
Comparación Con Compuestos Similares
Compuestos similares
- [(2R,5R)-2-[[tert-butil(difenil)silil]oxi]metil]-5-isopropil-2-metilciclopentanona
- [(2R,3R)-3-[(1R)-1-[[tert-butil(dimetil)silil]oxi]etil]-4-oxoazetidin-2-il acetato
Singularidad
[(2R,3R,4R,5R)-1,4-bis[[tert-butil(difenil)silil]oxi]-2,5-dihidroxi-6-oxohexan-3-il] acetato es único debido a su estereoquímica específica y la presencia de múltiples grupos hidroxilo protegidos con silil. Esto permite reacciones y modificaciones selectivas, lo que lo convierte en un intermedio versátil en la síntesis orgánica y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C40H50O7Si2 |
|---|---|
Peso molecular |
699.0 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
InChI |
InChI=1S/C40H50O7Si2/c1-30(42)46-37(36(44)29-45-48(39(2,3)4,31-20-12-8-13-21-31)32-22-14-9-15-23-32)38(35(43)28-41)47-49(40(5,6)7,33-24-16-10-17-25-33)34-26-18-11-19-27-34/h8-28,35-38,43-44H,29H2,1-7H3/t35-,36+,37+,38+/m0/s1 |
Clave InChI |
TVXPYOJFXNMPNJ-ZPAWJIGKSA-N |
SMILES isomérico |
CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canónico |
CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)





![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)






